molecular formula C6H12O4 B2580189 3-Hydroxy-4-methoxy-3-methylbutanoic acid CAS No. 854851-93-7

3-Hydroxy-4-methoxy-3-methylbutanoic acid

Cat. No.: B2580189
CAS No.: 854851-93-7
M. Wt: 148.158
InChI Key: VCBDUFFLDHXECV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of a hydroxyl group, a methoxy group, and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-3-methylbutanoic acid typically involves the hydroxylation of a precursor compound followed by methoxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-methoxy-3-methylbutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-methoxy-3-methylbutanoic acid is unique due to the presence of both hydroxyl and methoxy groups on the same carbon chain, which imparts specific reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-hydroxy-4-methoxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBDUFFLDHXECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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